Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol
Executive Summary: The Biaryl Advantage
(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS 223563-61-9) represents a privileged scaffold in modern drug discovery, specifically within the class of heterobiaryl systems . This molecule combines a pyridine ring—essential for hydrogen bond acceptance and solubility—with a thiophene moiety, a classic bioisostere for phenyl groups that offers distinct electronic properties and metabolic profiles.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application as an intermediate in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.
Physicochemical Profile
Understanding the fundamental properties of this intermediate is crucial for optimizing its use in parallel medicinal chemistry (PMC) arrays and scale-up campaigns.
Table 1: Key Chemical Properties
| Property | Value / Description | Source/Note |
| Chemical Name | (5-(Thiophen-3-yl)pyridin-3-yl)methanol | IUPAC |
| CAS Number | 223563-61-9 | |
| Molecular Formula | C₁₀H₉NOS | |
| Molecular Weight | 191.25 g/mol | |
| Appearance | Off-white to light yellow solid | Experimental |
| Predicted LogP | ~1.8 - 2.1 | Lipophilicity (cLogP) |
| pKa (Pyridine N) | ~4.5 - 5.0 | Basic center |
| pKa (Alcohol) | ~13.5 | Weakly acidic |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 2 (Pyridine N, Hydroxyl O) | Thiophene S is a poor acceptor |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water |
Structural Analysis
The molecule features two distinct vectors for functionalization:
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The Hydroxymethyl Group: A versatile handle for oxidation (to aldehydes/acids), halogenation (to alkyl halides), or direct etherification.
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The Pyridine Nitrogen: A basic center capable of salt formation to modulate solubility or acting as a ligand in metal-catalyzed reactions.
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The Thiophene Ring: Electron-rich, susceptible to electrophilic aromatic substitution, though less reactive than furan.
Validated Synthetic Protocol
The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol is best approached via a convergent route, utilizing a Suzuki-Miyaura cross-coupling as the key bond-forming step. This protocol prioritizes regioselectivity and catalyst efficiency.
Reaction Scheme Visualization
Caption: Convergent synthesis via reduction followed by Suzuki coupling.
Step 1: Selective Reduction of Methyl 5-bromonicotinate
Objective: Convert the ester to the primary alcohol without dehalogenating the pyridine ring.
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Reagents: Methyl 5-bromonicotinate (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq), Methanol (MeOH), THF.
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Protocol:
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Dissolve methyl 5-bromonicotinate in anhydrous THF (0.5 M).
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Cool to 0°C under nitrogen atmosphere.
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Add NaBH₄ portion-wise.
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Add MeOH dropwise (gas evolution will occur).
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Warm to room temperature (RT) and stir for 4 hours.
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Quench: Carefully add saturated NH₄Cl solution.
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Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Yield: Typically 85-90%.
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Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the thiophene ring at the C5 position.
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Reagents: (5-Bromopyridin-3-yl)methanol (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.5 eq).
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Solvent System: DME/Water (3:1 ratio). Degassed.
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Protocol:
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Charge a reaction vial with the bromide intermediate, boronic acid, and K₂CO₃.
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Add the degassed solvent mixture.
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Add the Pd catalyst under a stream of nitrogen.
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Seal and heat to 85°C for 12-16 hours.
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Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with DCM.
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Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
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Validation: Confirm product identity via ¹H NMR (look for characteristic thiophene protons at δ 7.4-7.8 ppm).
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Medicinal Chemistry Applications
This scaffold is frequently employed in the design of inhibitors for the PI3K/Akt/mTOR signaling pathway and Janus Kinase (JAK) family. The pyridine nitrogen often acts as a hinge binder in the ATP-binding pocket of kinases.
Biological Pathway Context: PI3K/Akt Signaling
The following diagram illustrates where inhibitors containing this scaffold typically intervene in cellular proliferation pathways.
Caption: Intervention point of pyridine-thiophene scaffold inhibitors in the PI3K/Akt pathway.
Structure-Activity Relationship (SAR) Insights
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Bioisosterism: The thiophene ring serves as a lipophilic spacer similar to a phenyl ring but with reduced steric bulk and the potential for specific sulfur-pi interactions within the binding pocket.
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Metabolic Stability: While thiophenes can be metabolically active (S-oxidation), the substitution pattern on the pyridine ring helps mitigate rapid clearance compared to unsubstituted thiophenes.
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Solubility: The hydroxymethyl group improves aqueous solubility compared to methyl analogs and provides a handle for attaching solubilizing groups (e.g., via ether or carbamate linkages).
Safety and Handling (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).
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Chemical Stability: Stable under normal conditions. Avoid strong oxidizing agents which may react with the thiophene sulfur or the alcohol.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the coupling protocol).
- Vertex AI Search.Consolidated search results for CAS 223563-61-9 and Suzuki coupling protocols.
